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molecular formula C8H18O2Si B8740193 Ethyl 2-(trimethylsilyl)propanoate CAS No. 13950-55-5

Ethyl 2-(trimethylsilyl)propanoate

Cat. No. B8740193
M. Wt: 174.31 g/mol
InChI Key: ZIHQTRCBUOIWOE-UHFFFAOYSA-N
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Patent
US05021524

Procedure details

To a solution of 21.8 mL (0.156 mole) of diisopropylamine in 100 mL of THF at 0° was added 0.156 mole of butyl lithium/hexane. After 30 minutes at 0°, the solution was cooled to -78°, and 25 g (0.156 mole) of ethyl trimethylsilylacetate was added. After 30 minutes at -78°, 22.7 g (10 mL, 0.16 mole) of methyl iodide was added. After warming to room temperature, the mixture was filtered, and the filtrate was evaporated. The residue was treated with hexane and filtered under argon The hexane layer of the filtrate was concentrated and distilled in a small Vigreux column to give 12 g of ethyl 2-trimethylsilylpropionate, b.p. 61.4°/15 mm.
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
butyl lithium hexane
Quantity
0.156 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.CCCCCC.[CH3:19][Si:20]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])([CH3:22])[CH3:21].CI>C1COCC1>[CH3:19][Si:20]([CH3:22])([CH3:21])[CH:23]([CH3:1])[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
21.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
butyl lithium hexane
Quantity
0.156 mol
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C[Si](C)(C)CC(=O)OCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to -78°
WAIT
Type
WAIT
Details
After 30 minutes at -78°
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with hexane
FILTRATION
Type
FILTRATION
Details
filtered under argon The hexane layer of the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in a small Vigreux column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](C(C(=O)OCC)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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